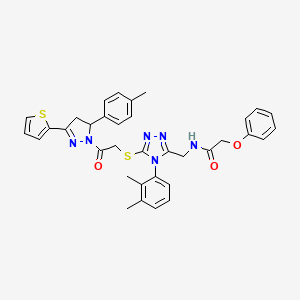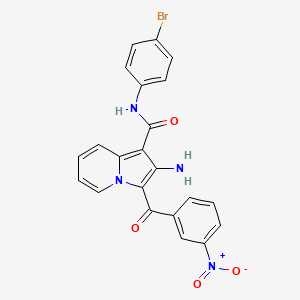![molecular formula C22H21N5O6 B2731861 N-(3,4-dimethylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide CAS No. 1115938-36-7](/img/structure/B2731861.png)
N-(3,4-dimethylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O6 and its molecular weight is 451.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research includes detailed methodologies for synthesizing related compounds, illustrating practical processes that may be adapted for the target compound. For instance, a process described for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide from piperazine and N-chloroacetyl-2,6-xylidine highlights techniques relevant to synthesizing complex molecules (Guillaume et al., 2003).
- Chemical Derivatives : The synthesis of various pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives, including steps like cyclization and alkylated product formation, provides a framework for creating derivatives of the target compound with potential antimicrobial properties (Al-Kamali & Al-Hazmi, 2014).
Biological Applications and Potential Therapeutics
- Antimicrobial and Antifungal Agents : Synthesis of compounds related to the target molecule has been explored for their potential as antimicrobial and antifungal agents. For example, derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown significant biological activities, indicating the potential for the target compound to serve in similar capacities (Khan et al., 2019).
- Insecticidal Activities : Pyridine derivatives research demonstrates insecticidal activities, suggesting that structurally related compounds, including the target molecule, may be effective against specific pests (Bakhite et al., 2014).
- Radioligands for PET Imaging : Studies on compounds with similar structural features have been conducted to evaluate their use as radioligands for positron emission tomography (PET), aiding in the visualization of specific receptors in vivo. This indicates potential research applications of the target compound in diagnostic imaging and neuroscience (Van der Mey et al., 2005).
properties
IUPAC Name |
2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6/c1-30-16-11-14(12-17(31-2)19(16)32-3)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)33-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTUPSBGOISVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,8-dimethylchromen-2-one](/img/structure/B2731783.png)
![2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2731785.png)

![Ethyl 2-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)acetate](/img/structure/B2731787.png)





![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2731794.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2731799.png)